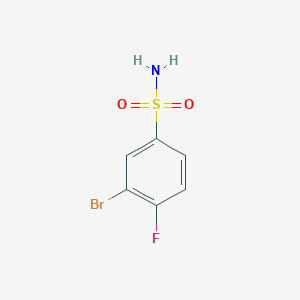
3-Bromo-4-fluorobenzenesulfonamide
Vue d'ensemble
Description
3-Bromo-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H5BrFNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine at the 3-position and fluorine at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluorobenzenesulfonamide typically involves the sulfonation of 3-bromo-4-fluoroaniline. The process begins with the nitration of bromobenzene to form 3-bromonitrobenzene, followed by reduction to yield 3-bromoaniline. The aniline derivative is then subjected to fluorination to introduce the fluorine atom at the 4-position. Finally, the sulfonation of 3-bromo-4-fluoroaniline is carried out using chlorosulfonic acid or sulfur trioxide to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The sulfonamide group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Electrophilic Substitution: Formation of nitro or sulfonated derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Applications De Recherche Scientifique
3-Bromo-4-fluorobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes such as carbonic anhydrase or dihydropteroate synthase. The sulfonamide group mimics the structure of p-aminobenzoic acid, allowing it to competitively inhibit the enzyme and disrupt essential metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-fluorobenzenesulfonamide
- 3-Chloro-4-fluorobenzenesulfonamide
- 3-Bromo-4-chlorobenzenesulfonamide
Uniqueness
3-Bromo-4-fluorobenzenesulfonamide is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with biological targets. The presence of both bromine and fluorine can enhance its lipophilicity and binding affinity to certain enzymes compared to other similar compounds .
Propriétés
IUPAC Name |
3-bromo-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFDCBQJDNZLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
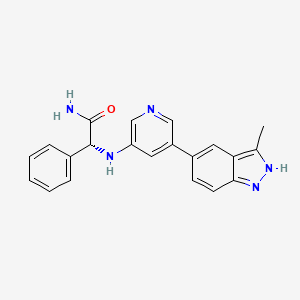
![[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406876.png)

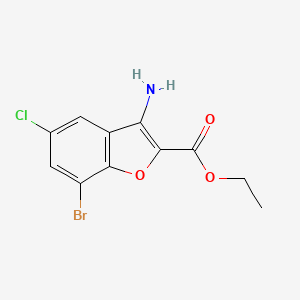
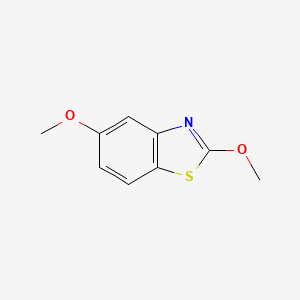
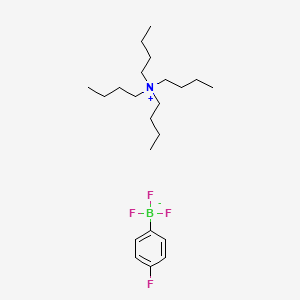
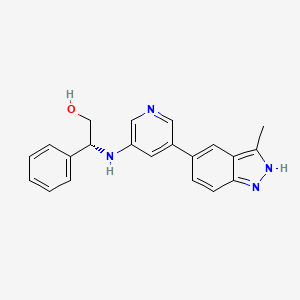
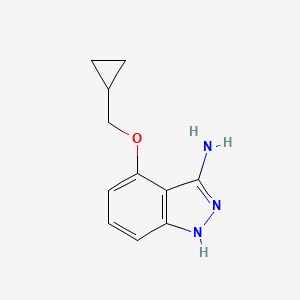
![2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone](/img/structure/B1406886.png)
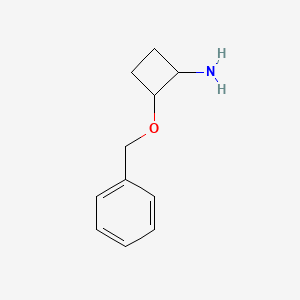
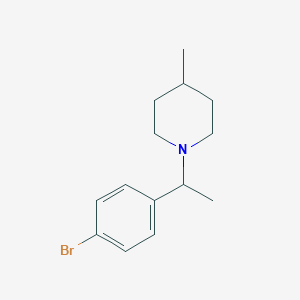
![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1406893.png)
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1406896.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1406897.png)
